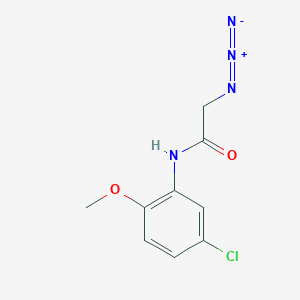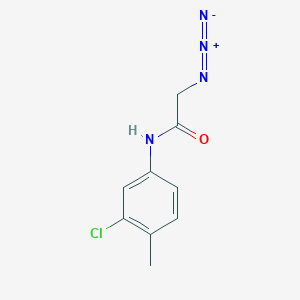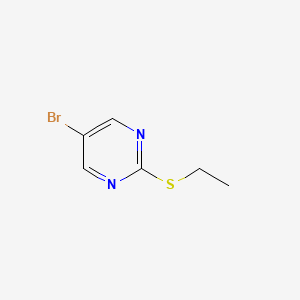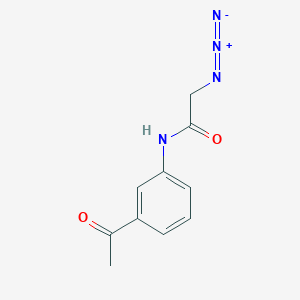
5-Bromo-2-chloro-4-methoxypyridine
Descripción general
Descripción
5-Bromo-2-chloro-4-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4-methoxypyridine is 1S/C6H5BrClNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 . The structure of this compound can be further analyzed using tools like ChemSpider .Physical And Chemical Properties Analysis
5-Bromo-2-chloro-4-methoxypyridine is a white to yellow solid . It has a molecular weight of 222.47 and a density of 1.65 . The boiling point is 251ºC .Aplicaciones Científicas De Investigación
Antagonist Synthesis
This compound is used as a building block for the synthesis of β-alanine moiety of an αvβ3 antagonist , as well as for creating a potent and selective somatostatin sst3 receptor antagonist .
Halogenated Heterocycles
The compound is utilized in the chemical synthesis of halogenated heterocycles, which are important structures in various chemical and pharmaceutical applications .
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Bromo-2-chloro-4-methoxypyridine are not detailed in the search results, it’s worth noting that organoboron compounds, which could potentially include this compound, are highly valuable building blocks in organic synthesis . This suggests potential future applications in various areas of organic synthesis.
Mecanismo De Acción
Target of Action
5-Bromo-2-chloro-4-methoxypyridine is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . It is also used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Mode of Action
The compound is utilized in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This process affects the carbon–carbon bond formation, which is a fundamental step in organic synthesis and is crucial for the construction of complex organic compounds .
Result of Action
The use of 5-Bromo-2-chloro-4-methoxypyridine in the synthesis of SGLT2 inhibitors and somatostatin sst 3 receptor antagonists suggests that it contributes to the therapeutic effects of these drugs . .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s reactivity . .
Propiedades
IUPAC Name |
5-bromo-2-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWWGXPWPZJEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678748 | |
| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-methoxypyridine | |
CAS RN |
880870-13-3 | |
| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)









amine](/img/structure/B1522614.png)


